molecular formula C24H25NO5 B2449645 (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 1164557-39-4

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No. B2449645
CAS RN: 1164557-39-4
M. Wt: 407.466
InChI Key: FFQZJNXUMHFOSF-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.466. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications

Benzylidene Derivatives and Antioxidant Activity : Compounds with benzylidene motifs, such as butylated hydroxytoluene (BHT), have been extensively studied for their antioxidant properties. BHT, a derivative with tert-butyl groups, is used ubiquitously in food, cosmetics, pharmaceuticals, and other products due to its ability to prevent oxidative degradation (Schmidtkunz, Küpper, Weber, Leng, & Kolossa-Gehring, 2020). This suggests that compounds with similar tert-butyl groups and benzylidene frameworks could have potential applications as antioxidants in various industries.

Biomonitoring and Environmental Health

Human Exposure to Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants like BHT highlight the importance of biomonitoring to understand human exposure levels. These compounds, found in consumer products, have raised concerns regarding their safety and potential health impacts, emphasizing the need for continuous monitoring and evaluation of similar compounds in the environment (Wang & Kannan, 2019).

Metabolism and Excretion Studies

Metabolism of Fragrance Compounds : Research on the metabolism and excretion of fragrance compounds structurally related to benzylidene derivatives provides insights into how the human body processes these chemicals. For instance, the metabolism of lysmeral, a fragrance with tert-butylbenzyl components, has been studied to identify biomarkers of exposure and understand excretion kinetics (Scherer et al., 2017). Such studies are crucial for assessing the safety and environmental impact of new chemical entities.

Potential for Drug Development

Novel Drug Candidates : Research into the disposition and metabolism of compounds with complex structures, including benzofuran derivatives, sheds light on their potential as drug candidates. Studies on compounds like SB-649868, an orexin receptor antagonist, demonstrate the intricate balance between efficacy and safety in drug development, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of new compounds (Renzulli et al., 2011).

properties

IUPAC Name

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-24(2,3)17-6-4-16(5-7-17)14-21-22(26)19-9-8-18(15-20(19)30-21)29-23(27)25-10-12-28-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQZJNXUMHFOSF-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.